![molecular formula C19H15N3O2 B12932696 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one CAS No. 500786-01-6](/img/structure/B12932696.png)
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one is a chemical compound that belongs to the class of beta-carboline alkaloids. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The structure of this compound includes a beta-carboline moiety linked to an aniline group through an ether bond, which is further connected to an ethanone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone.
Attachment of the aniline group: The beta-carboline core is then reacted with an aniline derivative under basic conditions to form the desired aniline-substituted beta-carboline.
Etherification: The aniline-substituted beta-carboline is then reacted with an appropriate alkylating agent, such as ethyl chloroformate, to introduce the ethanone group through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or ethanone groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential anti-inflammatory and anti-tumor properties, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival, or the NF-kB pathway, which plays a role in inflammation and immune response.
相似化合物的比较
1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one can be compared with other beta-carboline derivatives:
Flazine: Another beta-carboline alkaloid with similar biological activities but different structural features.
4-(9H-beta-Carbolin-1-yl)-4-oxo-butyric acid: A compound with a carboxylic acid group instead of the ethanone group, leading to different chemical properties and biological effects.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities.
属性
CAS 编号 |
500786-01-6 |
|---|---|
分子式 |
C19H15N3O2 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
(4-pyrido[3,4-b]indol-9-ylanilino) acetate |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)24-21-14-6-8-15(9-7-14)22-18-5-3-2-4-16(18)17-10-11-20-12-19(17)22/h2-12,21H,1H3 |
InChI 键 |
DJMGXUFTFWIYEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ONC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


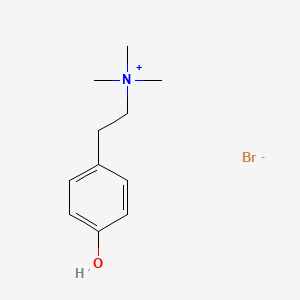

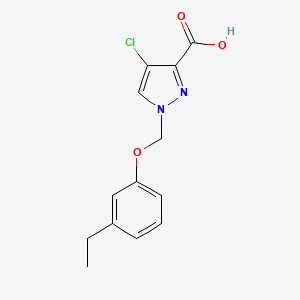
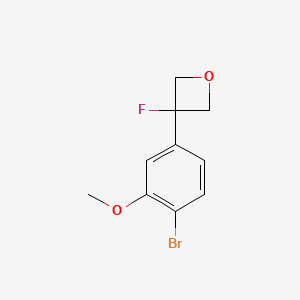
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)
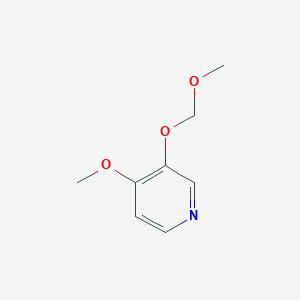

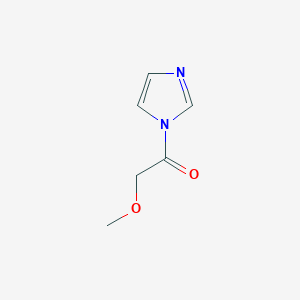

![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
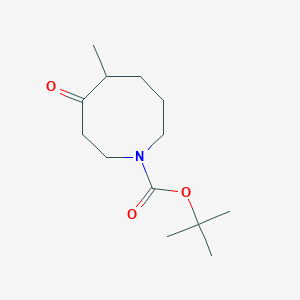
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


